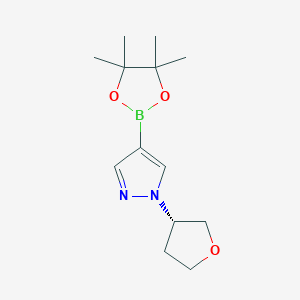

(S)-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-[(3S)-oxolan-3-yl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-15-16(8-10)11-5-6-17-9-11/h7-8,11H,5-6,9H2,1-4H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBWLIPNYGDMCQ-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCOC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)[C@H]3CCOC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

(S)-1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as a crucial building block in organic synthesis. It can facilitate the formation of complex molecules through various reactions such as:

- Oxidation : To introduce new functional groups.

- Reduction : To modify oxidation states.

- Substitution Reactions : Participating in nucleophilic or electrophilic substitutions.

The compound exhibits promising biological activities that can be leveraged for therapeutic applications:

Enzyme Inhibition

Research indicates that pyrazole derivatives can inhibit enzymes involved in metabolic pathways. For example:

- Tryptophan Hydroxylase (TPH1) : Inhibitors targeting TPH1 are explored for obesity treatments.

Anticancer Properties

Dioxaborolane-containing compounds have been studied for their anticancer effects:

- Mechanism : These compounds may interact with kinases involved in tumor progression.

- Case Studies : Certain derivatives have shown potential to inhibit cancer cell proliferation through apoptosis induction.

Structure-Activity Relationship (SAR)

The biological activity is influenced by substituents on the pyrazole ring and dioxaborolane group. The following table summarizes some SAR findings from related compounds:

Pharmacological Studies

Pharmacological evaluations reveal several important aspects:

- In Vivo Studies : Animal models indicate that pyrazole derivatives can reduce tumor size and improve survival rates.

- Safety Profile : Preliminary assessments suggest manageable safety profiles with minimal adverse effects at therapeutic concentrations.

Comparison with Similar Compounds

1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 903550-26-5)

- Structure : Replaces the tetrahydrofuran-3-yl group with a tetrahydropyran (oxane) ring.

- Molecular Formula : C₁₄H₂₃BN₂O₃ (identical to the target compound).

- Key Differences :

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 761446-44-0)

- Structure : Lacks the tetrahydrofuran group; substituted with a methyl group.

- Molecular Formula : C₉H₁₅BN₂O₂.

- Key Differences: Simpler structure with lower molecular weight (194.04 g/mol) . Reduced stereochemical complexity but higher volatility. Limited utility in asymmetric synthesis due to absence of chiral centers .

Boronate Ester Modifications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole (CAS: 1604036-71-6)

- Structure : Features a trifluoromethylphenyl-ethyl substituent.

- Molecular Formula : C₁₈H₂₂BF₃N₂O₂.

- Key Differences :

Heterocyclic Core Variations

1-(Tetrahydro-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzotriazole

- Structure : Benzotriazole core instead of pyrazole.

- Molecular Formula : C₁₇H₂₄BN₃O₃.

- Key Differences :

Comparative Data Table

Preparation Methods

Reaction Scheme:

Key Steps :

-

Lithiation : 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole is treated with hexyllithium in tetrahydrofuran (THF) at -70°C to -80°C.

-

Borylation : Trimethyl borate or tripropoxyboron is added, followed by quenching with tetramethyl ethylene glycol to form the pinacol boronate ester.

-

Workup : Acidic hydrolysis (e.g., glacial acetic acid) and purification via extraction/recrystallization.

Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 30–82% (dependent on R group) | |

| Purity (GC/HPLC) | 98–99% | |

| Reaction Time | 2.5–3 hours |

Stereochemical Considerations :

The (S)-tetrahydrofuran-3-yl group is introduced via chiral starting materials or resolved intermediates. Asymmetric induction during boronation remains unachieved in this method, necessitating post-synthesis chiral resolution.

Suzuki-Miyaura Coupling for Late-Stage Functionalization

Palladium-catalyzed cross-coupling enables modular assembly of the pyrazole and tetrahydrofuran moieties. A protocol adapted from EP3280710B1 involves:

Reaction Scheme:

Optimized Conditions :

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

-

Base : Na₂CO₃ (2–3 equiv)

-

Solvent : THF/H₂O (4:1 v/v)

-

Temperature : 80–100°C

Data :

Advantages :

Enantioselective Hydroboration for Chiral Induction

Rhodium-catalyzed asymmetric hydroboration (PMC8213697) offers direct access to enantioenriched boronic esters. Applied to the target compound:

Reaction Scheme:

Critical Factors :

-

Ligand : (S)-DIOP ensures enantioselectivity (up to 99% ee).

-

Substrate : β,β-Disubstituted α,β-unsaturated amides yield tertiary boronic esters.

Data :

Limitations :

-

Requires specialized Rh catalysts and anhydrous conditions.

Protecting Group Strategies for Regioselectivity

To avoid unwanted N-alkylation, SEM (2-(trimethylsilyl)ethoxymethyl) protection is employed (Ambeed):

Reaction Scheme:

Data :

Application : Ensures exclusive C-4 boronation, critical for avoiding regioisomers.

Comparison of Methods

| Method | Yield | ee | Scalability | Complexity |

|---|---|---|---|---|

| Lithiation-Borylation | 30–82% | N/A* | High | Moderate |

| Suzuki Coupling | 65–75% | >99% | High | Low |

| Asymmetric Hydroboration | 70–85% | 92–99% | Medium | High |

*Requires post-synthesis resolution.

Analytical Characterization

1H NMR (400 MHz, CDCl₃) :

-

δ 7.77 (s, 1H, pyrazole-H), 7.82 (s, 1H, pyrazole-H), 4.38 (m, 1H, THF-CH), 1.34 (s, 12H, Bpin-CH₃).

HPLC Purity :

Chiral Analysis :

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves coupling a pyrazole precursor with a boronate ester. Key steps include:

- Mitsunobu Reaction : For stereochemical control, (S)-configured tetrahydrofuran-3-yl groups are introduced via diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in anhydrous THF, reacting with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol derivatives .

- Cyclization : Refluxing with 2,5-dimethoxytetrahydrofuran in acetic acid to form the tetrahydrofuran ring .

- Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate gradients) or extraction (CH₂Cl₂) followed by MgSO₄ drying .

Q. How is the compound characterized post-synthesis?

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR (if fluorinated analogs are present) confirm regiochemistry and boron integration .

- Mass Spectrometry : High-resolution MS (e.g., FAB or HRMS) validates molecular weight (e.g., observed [M+H]⁺ at m/z 363.1170) .

- IR Spectroscopy : Confirms functional groups (e.g., boronate ester B-O stretches at ~1340–1310 cm⁻¹) .

Advanced Research Questions

Q. How is stereochemical control achieved at the tetrahydrofuran-3-yl group?

Enantioselective synthesis employs chiral auxiliaries or catalysts. For example:

- Chiral Lactate Esters : Ethyl phenyllactate derivatives are coupled with boronate-containing phenols under Mitsunobu conditions, retaining enantiomeric purity via strict anhydrous and inert (N₂) conditions .

- Crystallographic Analysis : Single-crystal X-ray diffraction resolves absolute configuration in analogs .

Q. What are the challenges in optimizing Suzuki-Miyaura cross-coupling reactions with this boronate?

- Hydrolytic Stability : The pinacol boronate group is moisture-sensitive. Reactions require anhydrous solvents (e.g., THF) and Pd catalysts (e.g., Pd(PPh₃)₄) .

- Byproduct Formation : Competing protodeboronation occurs if bases (e.g., K₂CO₃) are improperly balanced. Optimization involves tuning pH and temperature .

Q. How to resolve contradictions in reported synthetic yields?

Discrepancies arise from:

- Reaction Time : Extended reflux (16 hrs vs. 1 hr) improves yields but risks decomposition .

- Purification Methods : Dry-load chromatography (Celite) minimizes product loss compared to standard column techniques .

Data Contradiction Analysis

Q. Why do NMR spectra of similar analogs show variability in boron-related splitting patterns?

- Dynamic Effects : Boron’s quadrupolar moment causes signal broadening. Low-temperature NMR (-20°C) or using deuterated solvents (CDCl₃) enhances resolution .

- Isotopic Purity : Natural abundance of ¹⁰B vs. ¹¹B may split signals in high-field instruments .

Q. Why do some protocols report poor reproducibility in coupling reactions?

- Oxygen Sensitivity : Boronate esters oxidize readily. Strict Schlenk techniques or glovebox use are critical .

- Catalyst Purity : Commercial Pd sources may contain stabilizers (e.g., PVC). Pre-treatment with Ph₂PH reduces interference .

Methodological Best Practices

Q. What storage conditions ensure compound stability?

- Temperature : Store at -20°C under argon .

- Light Sensitivity : Amber vials prevent UV-induced decomposition of the pyrazole core .

Q. How to scale up synthesis without compromising enantiomeric excess?

- Continuous Flow Systems : Improve heat/mass transfer for Mitsunobu reactions, maintaining >98% ee .

- In-line Monitoring : Use FTIR or Raman spectroscopy to track boronate integrity during reflux .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.